

The Thiophene Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4H-Cyclopenta[b]thiophen-6(5H)-one

Cat. No.: B036877

[Get Quote](#)

Application Notes & Protocols for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Enduring Significance of the Thiophene Ring

In the landscape of heterocyclic chemistry, the thiophene ring, a five-membered aromatic system containing a single sulfur atom, stands out as a "privileged pharmacophore".^{[1][2]} Its remarkable versatility and favorable physicochemical properties have cemented its role as a cornerstone in the design and development of a multitude of therapeutic agents.^[3] The thiophene moiety is a prominent feature in numerous U.S. FDA-approved drugs, spanning a wide array of pharmacological classes including anti-inflammatory, cardiovascular, and neurological agents.^{[1][2]}

The success of thiophene in medicinal chemistry can be attributed to several key factors. Its aromatic, electron-rich nature allows it to engage in various interactions with biological targets.^[1] Furthermore, thiophene is often employed as a bioisostere for the benzene ring.^{[4][5]} This substitution can significantly enhance a molecule's metabolic stability, improve its binding affinity to target receptors, and favorably alter its overall pharmacokinetic profile.^{[1][6]} The sulfur atom itself can participate in hydrogen bonding, further strengthening drug-receptor interactions.^[1] The lipophilicity of the thiophene ring also aids in crossing biological

membranes, such as the blood-brain barrier, which is crucial for drugs targeting the central nervous system.[1][7]

This guide provides an in-depth exploration of the multifaceted role of thiophene derivatives in medicinal chemistry. It offers detailed protocols for their synthesis and analysis, examines their mechanisms of action across various disease states, and provides insights into the critical structure-activity relationships that govern their therapeutic efficacy.

Part 1: Synthesis of Thiophene Derivatives - Foundational Methodologies

The construction of the thiophene ring is a well-established area of organic synthesis, with several named reactions providing reliable routes to a diverse range of derivatives. The choice of synthetic strategy is often dictated by the desired substitution pattern on the thiophene core.

Classical Synthetic Protocols

Traditional methods like the Paal-Knorr and Gewald reactions remain highly relevant for the synthesis of substituted thiophenes.[1]

Protocol 1: Gewald Aminothiophene Synthesis

The Gewald reaction is a multicomponent reaction that produces highly functionalized 2-aminothiophenes. It involves the condensation of a ketone or aldehyde with an α -cyanoester in the presence of elemental sulfur and a base.[1][8]

Step-by-Step Methodology:

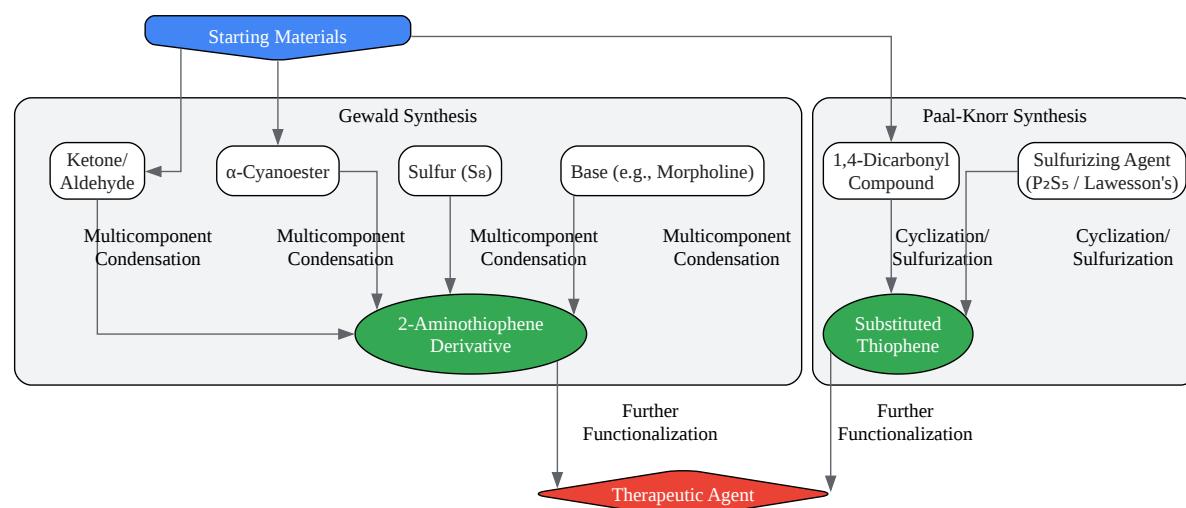
- **Reaction Setup:** To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the ketone/aldehyde (1.0 eq), the active methylene nitrile (e.g., ethyl cyanoacetate) (1.0 eq), and elemental sulfur (1.1 eq) in a suitable solvent such as ethanol or dimethylformamide.
- **Base Addition:** Slowly add a catalytic amount of a base, such as diethylamine or morpholine (0.2-0.5 eq), to the stirred mixture at room temperature.[8]

- Reaction Progression: Heat the reaction mixture to 40-50°C and stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Work-up and Isolation: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The precipitated solid product is collected by filtration, washed with cold water, and dried.
- Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2-aminothiophene derivative.

Causality Behind Experimental Choices: The base is crucial for catalyzing the initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile. The elemental sulfur acts as the sulfur source, which subsequently reacts with the enolate intermediate to form the thiophene ring. The moderate heating provides the necessary activation energy for the cyclization and subsequent aromatization steps.

Protocol 2: Paal-Knorr Thiophene Synthesis

This method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P_2S_5) or Lawesson's reagent, to yield a substituted thiophene.[\[1\]](#) [\[9\]](#)


Step-by-Step Methodology:

- Reaction Setup: In a well-ventilated fume hood, dissolve the 1,4-dicarbonyl compound (1.0 eq) in an inert solvent like toluene or dioxane in a round-bottom flask.
- Addition of Sulfurizing Agent: Carefully add the sulfurizing agent (e.g., P_2S_5 , 0.4 eq or Lawesson's reagent, 0.5 eq) portion-wise to the solution. The reaction can be exothermic.
- Reaction Progression: Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
- Work-up and Isolation: Cool the reaction mixture, and then carefully quench it by pouring it onto crushed ice. If P_2S_5 is used, the quenching should be done with extreme caution due to the formation of H_2S gas.

- Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices: The sulfurizing agent replaces the oxygen atoms of the dicarbonyl compound with sulfur. The subsequent intramolecular condensation and dehydration lead to the formation of the aromatic thiophene ring. The use of an inert, high-boiling solvent allows the reaction to proceed at the required temperature for efficient cyclization.

Diagram 1: General Synthetic Workflow for Thiophene Derivatives

[Click to download full resolution via product page](#)

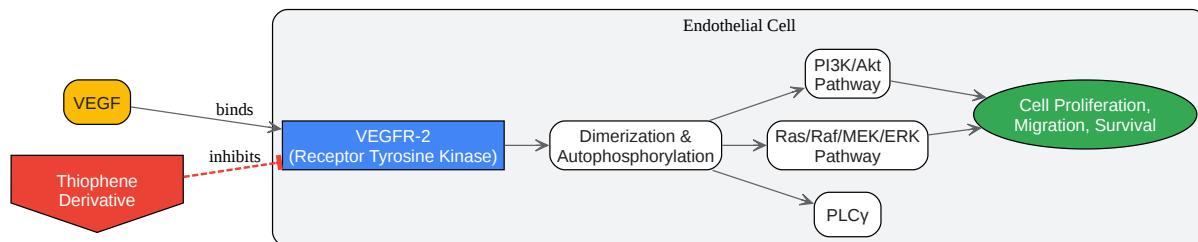
Caption: A simplified workflow illustrating two common synthetic routes to thiophene derivatives for drug development.

Part 2: Therapeutic Applications and Mechanisms of Action

Thiophene derivatives have demonstrated a remarkable breadth of biological activities, leading to their investigation and use in a wide range of therapeutic areas.[\[2\]](#)[\[3\]](#)

Anticancer Agents

The thiophene scaffold is a common feature in many anticancer agents, where it contributes to the inhibition of various signaling pathways crucial for cancer cell proliferation and survival.[\[10\]](#)[\[11\]](#)[\[12\]](#)


Mechanism of Action: Kinase Inhibition

Many thiophene-based anticancer drugs function as kinase inhibitors.[\[13\]](#)[\[14\]](#) For instance, certain derivatives have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[\[15\]](#) Others target kinases like c-Jun N-terminal kinases (JNKs) or Akt, which are involved in cell survival and proliferation pathways.[\[16\]](#)[\[17\]](#)

Example: Thiophene-based VEGFR-2 Inhibitors

Novel thiophene-3-carboxamide derivatives have been identified as potent VEGFR-2 inhibitors.[\[15\]](#) These compounds typically bind to the ATP-binding site of the kinase, preventing the phosphorylation of downstream substrates and thereby inhibiting the signaling cascade that leads to angiogenesis.

Diagram 2: Thiophene Derivatives as VEGFR-2 Inhibitors in Cancer

[Click to download full resolution via product page](#)

Caption: Inhibition of the VEGFR-2 signaling pathway by thiophene-based compounds, blocking tumor angiogenesis.

Anti-inflammatory Agents

Thiophene derivatives are well-represented among non-steroidal anti-inflammatory drugs (NSAIDs).^[18] Their mechanism of action typically involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.^[1] Marketed drugs like tiaprofenic acid and tenoxicam contain a thiophene core.^{[1][18]} Some derivatives also exhibit inhibitory activity against lipoxygenases (LOX), providing a dual mechanism for controlling inflammation.^[18]

Antimicrobial and Antifungal Agents

The search for new antimicrobial agents to combat drug resistance has led to the exploration of various heterocyclic scaffolds, including thiophene.^{[19][20]} Thiophene derivatives have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.^{[21][22]} The mechanism of action can vary, but may involve the disruption of cell membrane integrity or inhibition of essential enzymes.^[20] For example, some 3-halobenzo[b]thiophenes have demonstrated low minimum inhibitory concentrations (MIC) against Gram-positive bacteria and yeast.^[21]

Central Nervous System (CNS) Agents

The lipophilic nature of the thiophene ring facilitates its passage across the blood-brain barrier, making it an attractive scaffold for CNS-active drugs.[\[1\]](#)[\[23\]](#) Thiophene derivatives have been developed as antipsychotics (e.g., Olanzapine), antidepressants, and anticonvulsants.[\[24\]](#)[\[25\]](#) In the context of neurodegenerative disorders like Alzheimer's and Parkinson's disease, thiophene-based compounds are being investigated for their ability to inhibit acetylcholinesterase, modulate protein aggregation (e.g., amyloid- β), and reduce oxidative stress.[\[7\]](#)[\[26\]](#)[\[27\]](#)

Antiviral Agents

Thiophene derivatives have also emerged as promising antiviral agents.[\[28\]](#) Research has shown their potential to inhibit viral entry and replication. For example, novel thiophene derivatives have been discovered as potent inhibitors of the Ebola virus entry by targeting the Niemann-Pick C1 (NPC1) protein.[\[29\]](#)[\[30\]](#) Others have been identified as neuraminidase inhibitors, showing activity against influenza viruses.[\[31\]](#)

Part 3: Structure-Activity Relationship (SAR) and Data Analysis

The biological activity of thiophene derivatives is highly dependent on the nature and position of substituents on the thiophene ring.[\[11\]](#)[\[32\]](#) SAR studies are crucial for optimizing lead compounds to enhance potency and reduce toxicity.

Key SAR Insights:

- Position of Substitution: The reactivity and interaction with biological targets can differ significantly between 2-substituted, 3-substituted, and 2,5-disubstituted thiophenes.[\[32\]](#)
- Nature of Substituents: The introduction of different functional groups (e.g., halogens, amides, amines, aryl groups) can modulate the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its binding affinity and pharmacokinetic properties.[\[33\]](#)
- Fused Ring Systems: Fusing the thiophene ring with other heterocyclic or aromatic systems (e.g., creating thienopyrimidines or benzothiophenes) can lead to compounds with enhanced

and often distinct biological activities, such as potent kinase inhibition.[13][21][34]

Table 1: SAR Summary of Thiophene Derivatives as Antimicrobial Agents

Base Scaffold	Substitution Pattern	Target Organism	Observed Activity	Reference
Benzo[b]thiophene	3-chloro or 3-bromo with cyclohexanol	Gram-positive bacteria (e.g., <i>S. aureus</i>), Yeast	Low MIC (16 μ g/mL), Bactericidal	[21]
Thiophene-thiazole	2-ethylhexyl-5-(p-tolyl)thiophene-2-carboxylate	XDR <i>Salmonella</i> Typhi	Outstanding antibacterial action (MIC 3.125 mg/mL)	[33]
Thiophene	Pyridine side chain at position-2	Bacteria and Fungi	Excellent antimicrobial activity	[22]
Fused Thiophene	Furan and thiophene moieties	<i>E. coli</i> , <i>S. aureus</i> , <i>C. albicans</i>	MIC values ranging from 0.9 to 7.0 μ g/mL	[35]

Part 4: Analytical and Quality Control Protocols

The characterization and quality control of synthesized thiophene derivatives are paramount in drug development to ensure purity, identity, and stability. A combination of spectroscopic and chromatographic techniques is typically employed.

Protocol 3: Standard Characterization of a Novel Thiophene Derivative

Objective: To confirm the structure and assess the purity of a newly synthesized thiophene compound.

Methodologies:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6). Record the spectrum to determine the number of protons, their chemical environment (chemical shift), and their connectivity (coupling constants). The characteristic aromatic protons of the thiophene ring typically appear in the range of δ 6.5-8.0 ppm.
- ^{13}C NMR: Using the same sample, record the ^{13}C NMR spectrum to identify the number of unique carbon atoms and their chemical environments. The carbon atoms of the thiophene ring typically resonate between δ 120-150 ppm.

- Mass Spectrometry (MS):
 - Utilize a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an appropriate ionization source (e.g., ESI, APCI). Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) and infuse it into the mass spectrometer.
 - Analysis: Determine the accurate mass of the molecular ion ($[\text{M}+\text{H}]^+$ or $[\text{M}-\text{H}]^-$). This allows for the confirmation of the elemental composition and molecular formula of the synthesized compound.
- High-Performance Liquid Chromatography (HPLC):
 - Objective: To assess the purity of the compound.
 - Column: Use a reverse-phase column (e.g., C18, 4.6 x 250 mm, 5 μm).
 - Mobile Phase: A gradient of two solvents, typically water (A) and acetonitrile or methanol (B), often with 0.1% formic acid or trifluoroacetic acid added to both. An example gradient could be: 0-20 min, 10% B to 90% B; 20-25 min, 90% B; 25-30 min, 90% B to 10% B.
 - Detection: Use a UV detector set at a wavelength where the compound has maximum absorbance (determined by UV-Vis spectroscopy).
 - Analysis: Inject a solution of the compound. Purity is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram. A pure compound should show a single, sharp peak.

Self-Validation System: The combination of these techniques provides a robust, self-validating system. NMR confirms the chemical structure, high-resolution MS validates the molecular formula, and HPLC quantifies the purity, ensuring the integrity of the compound for subsequent biological testing.

Conclusion

The thiophene scaffold continues to be a highly valuable and versatile platform in medicinal chemistry.^{[1][36]} Its unique electronic and physicochemical properties, coupled with well-established and adaptable synthetic routes, ensure its continued prominence in the development of novel therapeutics.^[37] From anticancer to anti-inflammatory and CNS-active agents, thiophene derivatives have demonstrated significant therapeutic potential.^{[3][10][23]} The ongoing exploration of structure-activity relationships and novel synthetic methodologies will undoubtedly lead to the discovery of new generations of thiophene-based drugs with enhanced efficacy and safety profiles.

References

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). National Center for Biotechnology Information.
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2023). RSC Publishing.
- Structure-Activity Relationships of Thiophene Derivatives of Biological Interest. (n.d.). Taylor & Francis.
- A Review on Anticancer Activities of Thiophene and Its Analogs. (n.d.). Bentham Science.
- A Review on Anticancer Activities of Thiophene and Its Analogs. (2021). PubMed.
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2023). Semantic Scholar.
- The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2023). Cognizance Journal of Multidisciplinary Studies.
- In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. (2023). MDPI.
- Structure–activity relationship (SAR) of thiophene-thiazole and pyrimidine derivatives. (n.d.). ResearchGate.
- Novel Thienyl-Based Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma. (2022). National Center for Biotechnology Information.

- Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. (2023). National Center for Biotechnology Information.
- New Fused Thiophenes as Anticancer Agents. (2020). Iowa Flintbox.
- Medicinal chemistry-based perspective on thiophene and its derivatives: Exploring the structural insights to discover plausible druggable leads. (2024). ResearchGate.
- Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. (2021). MDPI.
- Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. (2022). National Center for Biotechnology Information.
- Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. (2017). Springer.
- Thiophene-based derivatives as anticancer agents: An overview on decade's work. (2020). PubMed.
- Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. (2024). ResearchGate.
- Thiophene-containing compounds with antimicrobial activity. (2022). PubMed.
- Straightforward Synthesis of Thiophene Bioisosteres of the Pyrrolo[3,2-c]quinoline Framework from Martinelline Alkaloids. (2024). MDPI.
- Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. (2023). ACS Publications.
- Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (2023). Frontiers.
- Synthesis, properties and biological activity of thiophene: A review. (n.d.). Der Pharma Chemica.
- Synthesis, Characterization of thiophene derivatives and its biological applications. (2024). International Journal of Research Publication and Reviews.
- Synthesis and Pharmacological Study of Thiophene Derivatives. (2021). Impactfactor.
- Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. (2024). PubMed.
- Thiophene-based derivatives as anticancer agents: An overview on decade's work. (2020). Semantic Scholar.
- Thiophene Scaffold as Prospective Central Nervous System Agent: A Review. (2018). PubMed.
- Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. (2023). PubMed.

- Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. (2024). Taylor & Francis Online.
- Therapeutic importance of synthetic thiophene. (2011). National Center for Biotechnology Information.
- Discovery of novel thiophene derivatives as potent neuraminidase inhibitors. (2021). ResearchGate.
- Thiophene-containing compounds with antimicrobial activity. (2022). ResearchGate.
- Synthesis of thiophene and Their Pharmacological Activity. (2023). International Journal of Pharmaceutical Research and Applications.
- Discovery of novel thiophene derivatives as potent neuraminidase inhibitors. (2021). PubMed.
- Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. (2011). PubMed.
- Thiophene-Based Compounds. (n.d.). Encyclopedia MDPI.
- Synthesis and screening of some novel fused thiophene and thienopyrimidine derivatives for anti-avian influenza virus (H5N1) activity. (2024). ResearchGate.
- Bioisosterism in Medicinal Chemistry. (n.d.). ResearchGate.
- Structures of important thiophene-based drugs. (n.d.). ResearchGate.
- Food and Drug Administration (FDA)-approved drugs with 2-aminothiophene scaffold or its fused analogs. (n.d.). ResearchGate.
- Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). MDPI.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. cognizancejournal.com [cognizancejournal.com]
- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. impactfactor.org [impactfactor.org]
- 9. bocsci.com [bocsci.com]
- 10. benthamscience.com [benthamscience.com]
- 11. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Novel Thienyl-Based Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. uiowa.flintbox.com [uiowa.flintbox.com]
- 17. Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. encyclopedia.pub [encyclopedia.pub]
- 19. Thiophene-containing compounds with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 21. mdpi.com [mdpi.com]
- 22. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Thiophene Scaffold as Prospective Central Nervous System Agent: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. ijprajournal.com [ijprajournal.com]
- 25. mdpi.com [mdpi.com]

- 26. researchgate.net [researchgate.net]
- 27. Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 30. pubs.acs.org [pubs.acs.org]
- 31. Discovery of novel thiophene derivatives as potent neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. tandfonline.com [tandfonline.com]
- 33. researchgate.net [researchgate.net]
- 34. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
- 36. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. | Semantic Scholar [semanticscholar.org]
- 37. derpharmacemica.com [derpharmacemica.com]
- To cite this document: BenchChem. [The Thiophene Scaffold: A Privileged Core in Modern Medicinal Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b036877#role-of-thiophene-derivatives-in-medicinal-chemistry>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com